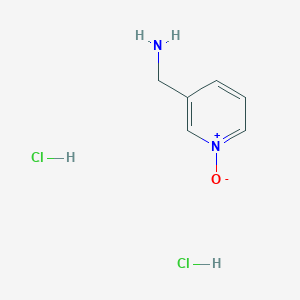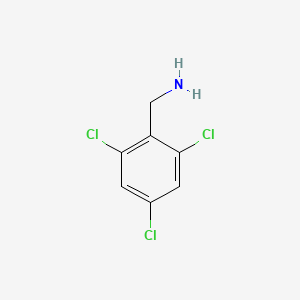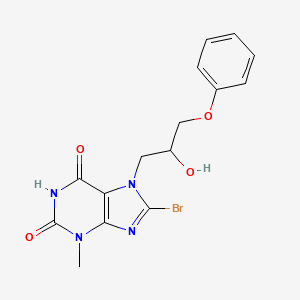
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione
Overview
Description
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione is a synthetic compound belonging to the xanthine class. Xanthines are known for their biological activity, particularly in the central nervous system. This compound has a molecular formula of C15H15BrN4O4 and a molecular weight of 395.208 Da .
Preparation Methods
The synthesis of 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves the reaction of 8-bromo-3-methylxanthine with 4-tert-butylphenoxymethyloxirane in the presence of triethylamine (Et3N) in propanol-1 . This reaction introduces the 2-hydroxy-3-phenoxy-propyl group at the 7-position of the xanthine ring. The presence of the bromine atom at the 8-position allows for further modifications and derivatizations.
Chemical Reactions Analysis
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the hydroxy and phenoxy groups.
Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include hydrazine, methylamine, and secondary heterocyclic amines .
Scientific Research Applications
8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various biologically active xanthine derivatives.
Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to naturally occurring xanthines.
Medicine: It has potential therapeutic applications in the treatment of neurological disorders and cardiovascular diseases.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione involves its interaction with adenosine receptors and phosphodiesterase enzymes. By inhibiting these targets, the compound can modulate various physiological processes, including neurotransmission and vasodilation. The molecular pathways involved include the cyclic AMP (cAMP) signaling pathway and the adenosine receptor-mediated signaling .
Comparison with Similar Compounds
Similar compounds to 8-Bromo-7-(2-hydroxy-3-phenoxy-propyl)-3-methyl-3,7-dihydro-purine-2,6-dione include:
Caffeine: A well-known xanthine derivative with stimulant effects on the central nervous system.
Theophylline: Another xanthine derivative used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Pentoxifylline: A xanthine derivative used to improve blood flow in patients with circulation problems.
What sets this compound apart is its unique substitution pattern, which imparts distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
8-bromo-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN4O4/c1-19-12-11(13(22)18-15(19)23)20(14(16)17-12)7-9(21)8-24-10-5-3-2-4-6-10/h2-6,9,21H,7-8H2,1H3,(H,18,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRABDIMTIAXGMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)Br)CC(COC3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


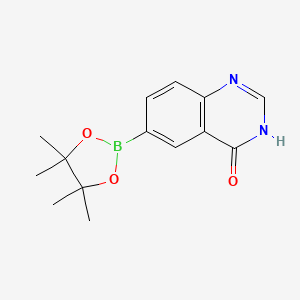
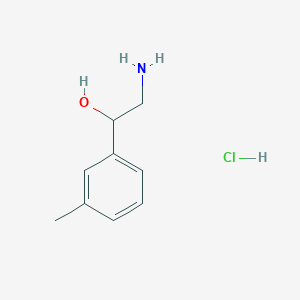
![Spiro[1H-indene-1,4'-piperidine]-3-acetic acid, 2,3-dihydro-5-methyl-](/img/structure/B3198118.png)
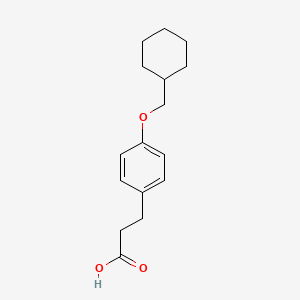
![8-Oxo-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]diazepine-3-carboxylic acid](/img/structure/B3198131.png)
![7-Methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B3198135.png)
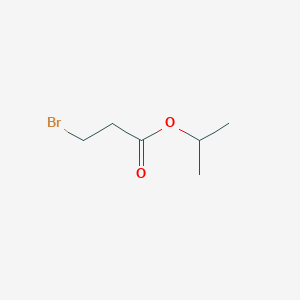
![4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B3198158.png)
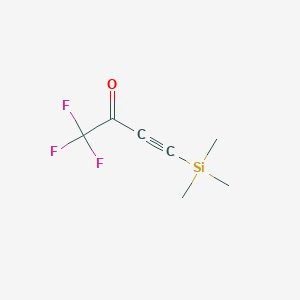
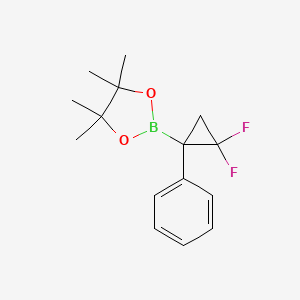
amine](/img/structure/B3198185.png)
